2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate
Brand Name: Vulcanchem
CAS No.: 83969-23-7
VCID: VC17053597
InChI: InChI=1S/C21H23ClN3.C2H4O2/c1-14-13-17(23-25(14)19-12-8-6-10-16(19)22)20-21(2,3)15-9-5-7-11-18(15)24(20)4;1-2(3)4/h5-12,14H,13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C23H26ClN3O2
Molecular Weight: 411.9 g/mol

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate

CAS No.: 83969-23-7

Cat. No.: VC17053597

Molecular Formula: C23H26ClN3O2

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate - 83969-23-7

Specification

CAS No. 83969-23-7
Molecular Formula C23H26ClN3O2
Molecular Weight 411.9 g/mol
IUPAC Name 2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;acetate
Standard InChI InChI=1S/C21H23ClN3.C2H4O2/c1-14-13-17(23-25(14)19-12-8-6-10-16(19)22)20-21(2,3)15-9-5-7-11-18(15)24(20)4;1-2(3)4/h5-12,14H,13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Standard InChI Key WWRSZAFXMLAGAV-UHFFFAOYSA-M
Canonical SMILES CC1CC(=NN1C2=CC=CC=C2Cl)C3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound’s molecular structure integrates multiple functional groups: a 2-chlorophenyl substituent, a partially hydrogenated pyrazole ring, and a methylated indolium cation paired with an acetate counterion. The molecular formula C23H26ClN3O2 reflects these components, with a chlorine atom contributing to its electronic properties and a quaternary nitrogen in the indolium system enhancing its stability.

Table 1: Key Molecular Properties

PropertyValue
CAS Number83969-23-7
Molecular FormulaC23H26ClN3O2
Molecular Weight411.9 g/mol
IUPAC Name2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium acetate
Canonical SMILESCC1CC(=NN1C2=CC=CC=C2Cl)C3=N+C.CC(=O)[O-]

The indolium moiety’s cationic nature and the acetate anion’s role in solubility are critical to the compound’s physicochemical behavior.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves a multi-step sequence:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones, followed by chlorination at the phenyl ring.

  • Indolium Cation Preparation: Quaternization of a pre-formed indole derivative using methylating agents such as methyl iodide.

  • Acetate Salt Formation: Ion exchange or acid-base reaction to pair the indolium cation with acetate .

Precise reaction conditions (temperature, solvent, catalysts) remain proprietary, but analogous procedures for related indolium salts suggest polar aprotic solvents like dimethylformamide (DMF) and temperatures between 60–100°C .

Purification and Yield Optimization

Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are probable purification steps. Yield optimization would depend on minimizing side reactions, such as over-alkylation of the indole nitrogen.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Peaks corresponding to the aromatic protons of the chlorophenyl (δ 7.2–7.6 ppm) and indolium (δ 6.8–7.5 ppm) groups. Methyl groups on the indolium and pyrazole moieties would resonate near δ 1.2–2.5 ppm.

  • 13C NMR: Distinct signals for the carbonyl carbon of the acetate (δ ~170 ppm) and the quaternary nitrogen-bound carbons (δ ~140–160 ppm) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch of the pyrazole (≈ 3200 cm⁻¹)

  • C=O stretch of the acetate (≈ 1720 cm⁻¹)

  • C–Cl vibration (≈ 750 cm⁻¹).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 411.9, with fragmentation patterns revealing losses of methyl groups (Δ m/z 15) and the acetate anion (Δ m/z 59) .

CompoundApplicationKey Advantage
2-[1-(2-Chlorophenyl)... AcetateDrug discoveryEnhanced bioavailability
3H-Indolium, 2-[3-(1,3-dihydro...Fluorescent dyesHigh quantum yield

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